1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is a complex organic compound that features both piperazine and thiomorpholine rings. The presence of a fluorophenyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Introduction of the Thiomorpholine Ring: This step involves the reaction of thiomorpholine with a suitable alkylating agent to introduce the thiomorpholine moiety.
Coupling Reaction: The final step is the coupling of the two intermediates using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the thiomorpholine moiety.
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine: Similar in having a fluorophenyl group but differs in the ring structure.
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is unique due to the combination of piperazine and thiomorpholine rings, along with the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H24FN3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-thiomorpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C18H24FN3O2S/c19-15-1-3-16(4-2-15)20-7-9-21(10-8-20)17(23)5-6-18(24)22-11-13-25-14-12-22/h1-4H,5-14H2 |
InChI Key |
INLSPOSEKQVLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)N3CCSCC3 |
Origin of Product |
United States |
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